molecular formula C16H17FN2O3S B5801444 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide

Cat. No.: B5801444
M. Wt: 336.4 g/mol
InChI Key: SUHKEHZXZZLOKU-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-6-5-7-13(10-12)18-16(20)11-19(23(2,21)22)15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKEHZXZZLOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multiple steps, including:

    Formation of the Fluoroaniline Intermediate: The starting material, 2-fluoroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-fluoro-N-methylsulfonylaniline.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-methylphenylacetyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
  • 2-(2-bromo-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
  • 2-(2-iodo-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide

Uniqueness

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs.

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